Epptb

Vue d'ensemble

Description

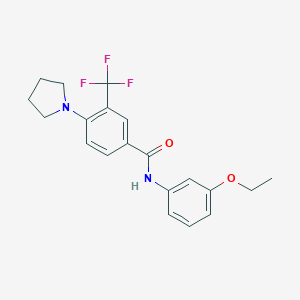

EPPTB (CAS 1110781-88-8), also known as RO-5212773, is a drug developed by Hoffmann-La Roche . It acts as a potent and selective inverse agonist of trace amine-associated receptor 1 (TAAR1), with no significant activity at other targets . It is a trace amine 1 (TA1) receptor antagonist and also displays inverse agonism .

Molecular Structure Analysis

The molecular structure of EPPTB is C20H21F3N2O2 . The lack of a high-resolution structure of TAAR1 hinders the understanding of why there is a low potency of EPPTB when it interacts with hTAAR1 .Chemical Reactions Analysis

EPPTB selectively inhibits β-phenylethylamine-induced cAMP production in HEK293 cells expressing mouse TAAR1 over human or rat TAAR1 . It blocks the TA1 receptor-mediated activation of an inwardly rectifying K+ current .Physical And Chemical Properties Analysis

EPPTB has a molecular weight of 378.39 . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . It is stored at +4°C .Applications De Recherche Scientifique

Epidemiology and Prevalence

Tuberculous pleurisy (TP) is a common clinical pleural disease and a frequent manifestation of extrapulmonary tuberculosis (EPTB). It accounts for approximately 50.15% of all EPTB cases . Understanding its prevalence and risk factors is crucial for effective management.

Host–Pathogen Interplay

Dual transcriptomics studies have gained prominence in EPTB research. By analyzing both host and Mycobacterium tuberculosis transcripts, researchers uncover comprehensive transcriptomic signatures and host–pathogen interactions .

Mécanisme D'action

Target of Action

EPPTB, also known as RO-5212773, is a drug developed by Hoffmann-La Roche . It acts as a potent and selective inverse agonist of the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G-protein coupled receptor expressed in the monoaminergic regions of the brain .

Mode of Action

EPPTB interacts with TAAR1 by blocking the receptor’s activation . This interaction results in an increase in the firing frequency of dopamine neurons in the ventral tegmental area . It also increases dopamine potency at the D2 receptor . Furthermore, EPPTB displays inverse agonism, reducing basal cAMP levels in vitro .

Biochemical Pathways

The primary biochemical pathway affected by EPPTB is the dopaminergic signaling pathway in the limbic system . By acting as an inverse agonist of TAAR1, EPPTB influences the regulation of this pathway . The blockage of TAAR1-mediated activation of an inwardly rectifying K+ current leads to an increase in the firing frequency of dopamine neurons .

Result of Action

The action of EPPTB results in increased dopaminergic signaling. This is achieved by increasing the firing frequency of dopamine neurons and enhancing the potency of dopamine at the D2 receptor . These molecular and cellular effects contribute to the overall pharmacological activity of EPPTB.

Safety and Hazards

Orientations Futures

While EPPTB has high affinity for the mouse TAAR1, it has much lower affinity for rat and human TAAR1, which limits its use in research . Improving the stability of the pyrrolidinyl group might enhance the binding affinity of EPPTB to hTAAR1 . These results could assist in the further development of a selective antagonist of the hTAAR1 receptor .

Propriétés

IUPAC Name |

N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFVWQCQUXXLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030324 | |

| Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epptb | |

CAS RN |

1110781-88-8 | |

| Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

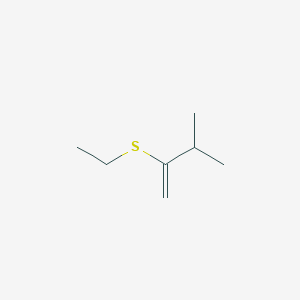

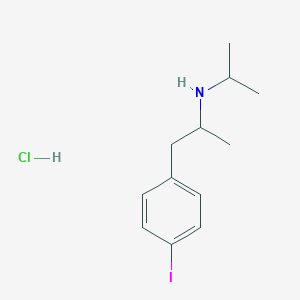

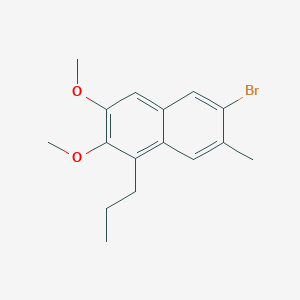

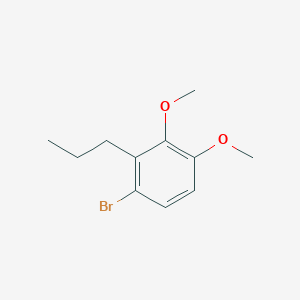

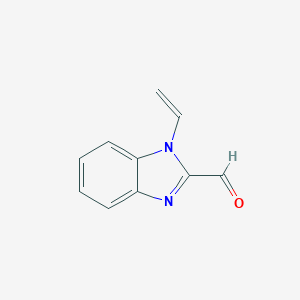

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)

![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)